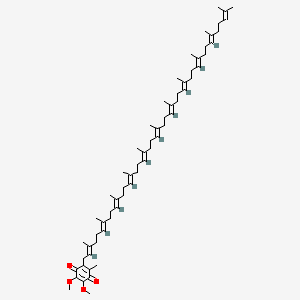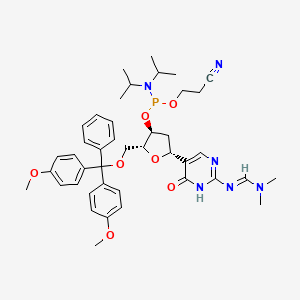
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite
説明
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is a synthetic nucleoside analog used extensively in oligonucleotide synthesis. This compound is particularly valuable in the field of biomedical research and drug development due to its unique structural properties, which allow for the modification of nucleic acids. The molecular formula of this compound is C42H53N6O7P, and it has a molecular weight of 784.88 g/mol .
作用機序
Target of Action
The primary target of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is the nucleic acids in a cell . This compound plays a crucial role in the modification of nucleic acids, which enables investigations on DNA and RNA structures, interactions, and functions .
Mode of Action
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite interacts with its targets by integrating into the nucleic acid structures. This integration results in changes to the nucleic acids, which can affect their function and interactions .
Biochemical Pathways
The biochemical pathways affected by 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite are primarily those involved in nucleic acid synthesis and function. The compound’s integration into these structures can influence the pathways that rely on these nucleic acids, leading to downstream effects .
Result of Action
The molecular and cellular effects of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite’s action primarily involve changes to the structure and function of nucleic acids. These changes can have significant effects on the cells, potentially influencing their growth, division, and overall function .
生化学分析
Biochemical Properties
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite plays a significant role in biochemical reactions, especially in the synthesis of modified oligonucleotides. It interacts with various enzymes, such as DNA polymerases and ligases, which are essential for DNA replication and repair. The compound’s unique structure allows it to form stable base pairs with complementary nucleotides, enhancing the efficiency and fidelity of these enzymatic processes.
Cellular Effects
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can be incorporated into DNA strands during replication, potentially altering gene expression patterns. This incorporation can affect cell signaling pathways by modifying the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite involves its incorporation into DNA strands during synthesis. This incorporation can lead to the formation of stable base pairs with complementary nucleotides, enhancing the stability and fidelity of the DNA strand. Additionally, the compound can interact with DNA polymerases and ligases, influencing their activity and potentially leading to changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite can change over time. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH. Long-term studies have shown that the compound can maintain its activity over extended periods, although some degradation may occur under certain conditions.
Dosage Effects in Animal Models
The effects of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite can vary with different dosages in animal models. At lower doses, the compound can be effectively incorporated into DNA strands without causing significant toxicity. At higher doses, it may lead to adverse effects, such as cytotoxicity and genotoxicity, due to its potential to disrupt normal cellular processes.
Metabolic Pathways
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is involved in various metabolic pathways, particularly those related to nucleic acid metabolism. It can be incorporated into DNA strands during replication, potentially affecting the activity of enzymes involved in DNA synthesis and repair. The compound may also interact with cofactors and other biomolecules, influencing metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and may interact with binding proteins that facilitate its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite typically involves multiple steps, starting with the protection of the nucleoside’s hydroxyl groups. The 5’-hydroxyl group is protected with a dimethoxytrityl (DMT) group, while the 3’-hydroxyl group is converted into a cyanoethyl (CE) phosphoramidite. The N4 position is protected with a dimethylformamide (DMF) group. The synthesis requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The use of automated synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphotriesters.
Reduction: Reduction reactions can remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include modified nucleosides and oligonucleotides, which are essential for various applications in genetic research and therapeutic development .
科学的研究の応用
2’-Deoxy-N4-D
特性
IUPAC Name |
N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSTXQTKUQHPR-IWXRBAEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



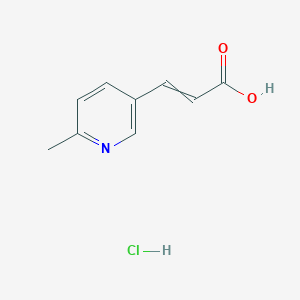







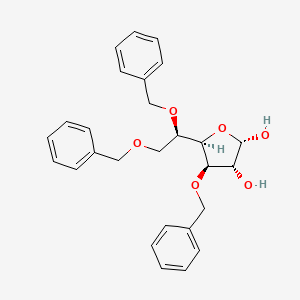
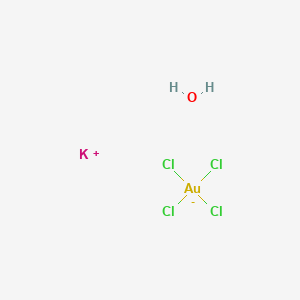
![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)
